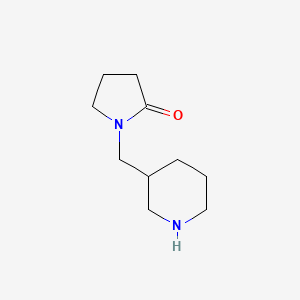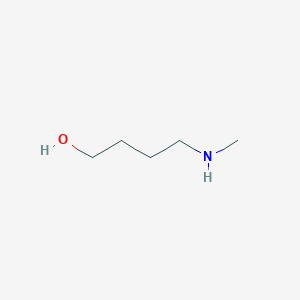
N-(4-fluorobenzyl)propan-1-amine
Vue d'ensemble
Description
“N-(4-Fluorobenzyl)propan-1-amine” is a chemical compound that is an important building block for the synthesis of 18 F-labeled compounds . It has the CAS Number: 741698-80-6 and the Molecular Formula: C10H14FN .
Synthesis Analysis
The synthesis of “this compound” involves a stirred solution of propan-1-amine in THF (Tetrahydrofuran) and MeOH (Methanol). 4-Fluorobenzaldehyde is added to this solution followed by 4 A molecular sieves. The mixture is stirred at ambient temperature for an overnight period .Molecular Structure Analysis
The molecular formula of “this compound” is C10H14FN . The molecular weight of the compound is 167.2233 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 0.993g/cm^3, a boiling point of 217.9°C at 760 mmHg, and a refractive index of 1.49 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds related to N-(4-fluorobenzyl)propan-1-amine have been studied in various contexts. For example, the synthesis of fluoroheterocyclic ketene aminals involved fluorobenzyl ketene dithioacetals reacting with nitric acid and concentrated sulfuric acid, showcasing the reactivity of similar compounds (Li & Smith, 2001). Additionally, the hexadentate N3O3 amine phenols synthesized through KBH4 reduction of Schiff bases derived from triaminopropane and salicylaldehydes, including fluorobenzyl analogues, demonstrate the versatility of these compounds in synthesis (Liu, Wong, Rettig, & Orvig, 1993).
Applications in Imaging and Radiotracers
This compound and its derivatives have applications in imaging and as radiotracers. For example, [18F]4-fluorobenzyl iodide ([18F]FBI) was prepared and used in alkylation studies with nitrogen and sulfur nucleophiles for developing dopamine D1 and D2 receptor-based radiotracers (Mach et al., 1993). This highlights the role of fluorobenzyl compounds in the development of diagnostic tools.
Kinetic Studies in Organic Synthesis
Kinetic studies involving compounds similar to this compound are significant for understanding their behavior in organic synthesis. For instance, the kinetics of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, a compound that undergoes both debenzylation and defluorination, was studied to understand the factors influencing reaction pathways (Hwang, Martinelli, Gounder, & Varma, 2016).
Pharmaceutical Development
This compound derivatives have been investigated for their potential in pharmaceutical development. For instance, the synthesis of 2,4-diaminoquinazoline compounds, including N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, was explored for its effectiveness as an inhibitor of Mycobacterium tuberculosis growth, demonstrating the potential of fluorobenzyl amines in tuberculosis drug discovery (Odingo et al., 2014).
Coordination Polymers and Gas Sorption
Studies have also explored the use of fluorobenzyl compounds in the construction of coordination polymers. For example, coordination polymers were constructed using azamacrocyclic Ni(II) complexes and tri(4-carboxy-benzyl)amine, where variations in fluorine atom positions in azamacrocyclic ligands influenced the structures and gas sorption properties of these polymers (Jiang et al., 2012). This research highlights the role of fluorobenzyl derivatives in materials science, particularly in applications involving gas storage and separation.
Bioanalytical Applications
This compound derivatives have been utilized in bioanalytical applications as well. A study on the trapping of 4-fluorobenzyl chloride in human plasma using chemical derivatization followed by high-performance liquid chromatography/tandem mass spectrometry illustrates the application of fluorobenzyl compounds in bioanalytical chemistry (Yang et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
N-(4-fluorobenzyl)propan-1-amine, also known as (4-fluorophenyl)methylamine, is a compound that has been studied in the context of its potential antidepressant effects . The primary targets of this compound are likely to be neurotransmitter systems in the brain, particularly those involving monoamines such as serotonin, dopamine, and noradrenaline .
Mode of Action
It is believed to interact with its targets by inhibiting the reuptake of monoamines, thereby increasing their availability in the synaptic cleft . This can result in enhanced neurotransmission and potentially alleviate symptoms of depression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to involve the synaptic transmission of monoamines. By inhibiting the reuptake of these neurotransmitters, the compound can enhance signaling in these pathways and potentially exert antidepressant effects .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve changes in neurotransmission. By increasing the availability of monoamines in the synaptic cleft, the compound can enhance signaling in these pathways and potentially exert antidepressant effects .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJDUPVWQCCQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)









